

An In-depth Technical Guide on Preliminary Studies of GSK-843

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Compound of Interest

Compound Name: GSK-843

Cat. No.: B15608183

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the preclinical data available for **GSK-843**, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information is collated from various preliminary studies to serve as a technical guide for professionals in the field of drug discovery and development.

Introduction

GSK-843 is a small molecule inhibitor targeting the kinase activity of RIPK3, a key regulator of necroptosis, a form of programmed necrotic cell death.[1][2][3] Necroptosis is implicated in the pathophysiology of various inflammatory diseases, making RIPK3 an attractive therapeutic target.[2][4][5] **GSK-843** has been utilized in preclinical research to probe the role of RIPK3 in various cellular and disease models. This guide summarizes the key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activities of **GSK-843** as reported in preliminary studies.

Table 1: In Vitro Binding Affinity and Kinase Inhibitory Activity

Target	Assay Type	Parameter	Value (nM)	Reference
RIPK3 (human, recombinant)	Fluorescence Polarization	IC50 (Binding)	8.6	[1] [2] [3] [6] [7]
RIPK3 (human, recombinant)	Kinase Activity Assay	IC50 (Inhibition)	6.5	[1] [2] [3] [8]

Table 2: Cellular Activity of **GSK-843**

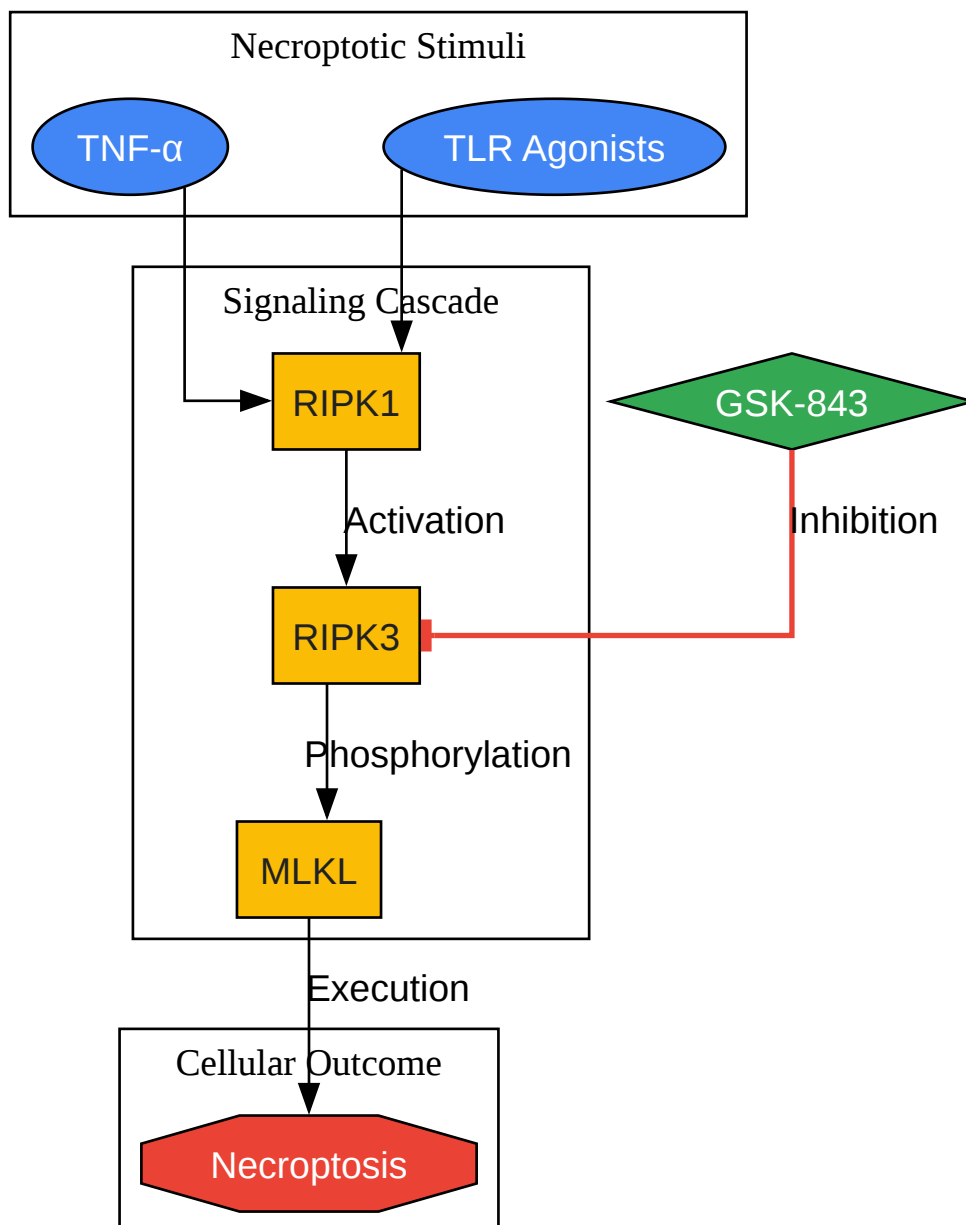
Cell Line/Model	Assay	Effect	Concentration	Reference
Human and Mouse Cells	TNF/Z-VAD-FMK/IAP agonist-induced necrosis	Inhibition	EC50 <0.12 to 3 μ M	[3]
Mouse Cells (BMDMs, PECs, 3T3SA)	Necroptosis	Protection	0.04 to 1 μ M	[2] [7]
3T3-SA fibroblasts	Poly (I:C)-induced necrosis (TLR3-mediated)	Inhibition	3 μ M	[8]
Various Cell Types	Apoptosis Induction	Cell Death	3 μ M or 10 μ M	[1] [2]
L-929 fibroblasts	Apoptosis Induction	Cell Death	10 μ M	[8]
Primary Human Neutrophils	TNF- α -induced necroptosis	Inhibition	Concentration-dependent	[8]

Signaling Pathways

GSK-843 modulates two distinct cell death pathways depending on its concentration: inhibition of necroptosis at lower concentrations and induction of apoptosis at higher concentrations.

Necroptosis Inhibition Pathway

At lower concentrations, **GSK-843** inhibits the kinase activity of RIPK3, thereby blocking the downstream signaling cascade that leads to necroptosis. This involves the prevention of Mixed Lineage Kinase Domain-Like (MLKL) phosphorylation and subsequent plasma membrane rupture.

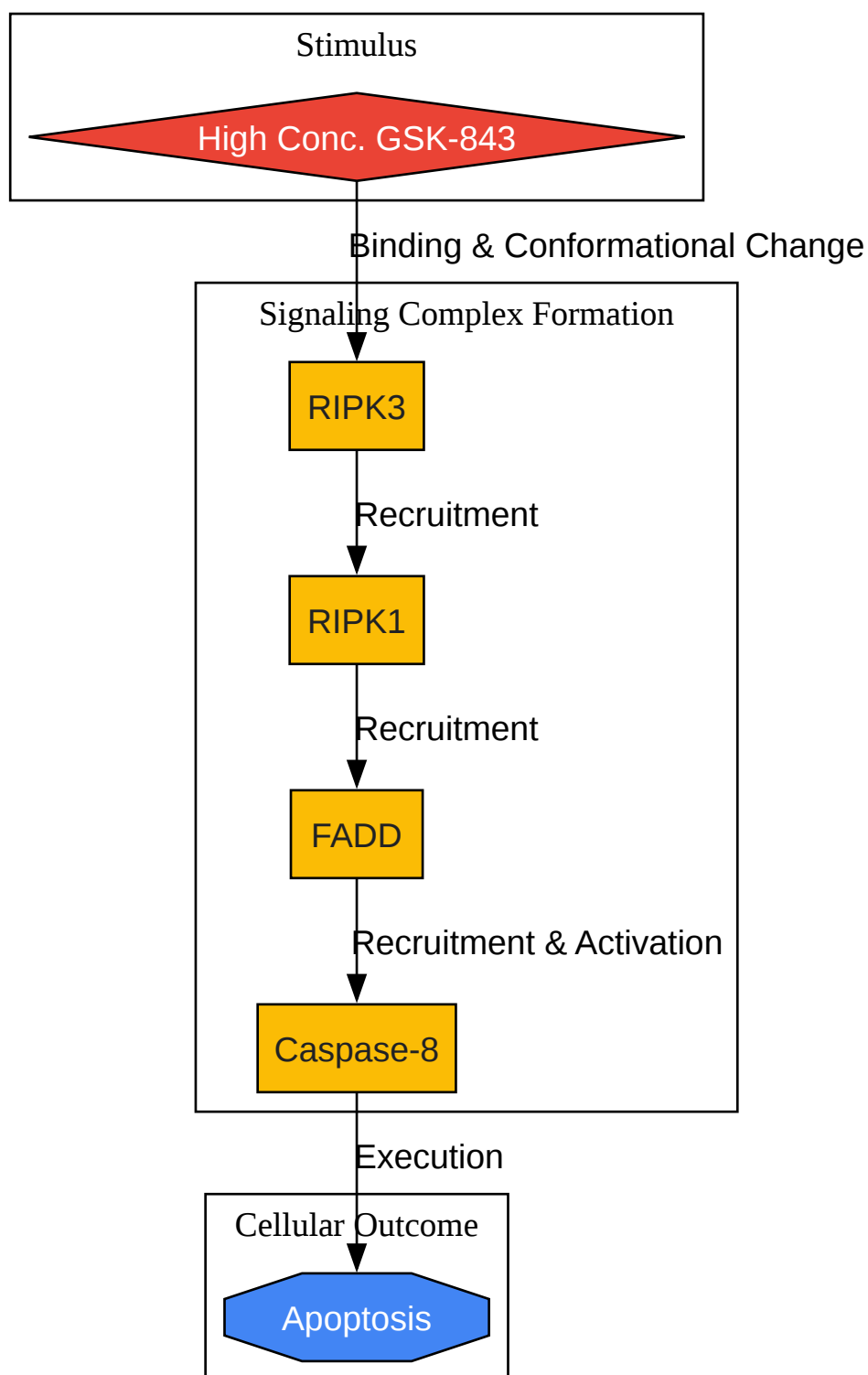


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Caption: **GSK-843** inhibits RIPK3 kinase activity, blocking necroptosis.

Concentration-Dependent Apoptosis Induction

Unexpectedly, at higher concentrations (typically $>3\text{ }\mu\text{M}$), **GSK-843** can induce apoptosis.[9][10] This is thought to occur through a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1 and the formation of a death-inducing signaling complex with FADD and Caspase-8, leading to apoptosis.[4][5][9]



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Caption: High concentrations of **GSK-843** can induce apoptosis.

Experimental Protocols

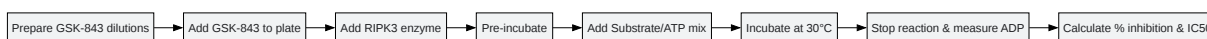
Detailed methodologies for key experiments cited in the preliminary studies of **GSK-843** are provided below.

1. In Vitro RIPK3 Kinase Assay (Reconstructed Protocol)

This assay determines the direct inhibitory effect of **GSK-843** on the enzymatic activity of recombinant RIPK3.

- Materials:
 - Recombinant human RIPK3 kinase domain
 - Myelin Basic Protein (MBP) as a generic kinase substrate
 - Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
 - ATP
 - **GSK-843** (serial dilutions)
 - ADP-Glo™ Kinase Assay system (Promega) or similar ADP detection kit
 - 384-well plates
- Procedure:
 - Prepare serial dilutions of **GSK-843** in DMSO and then dilute in kinase buffer.
 - Add the diluted **GSK-843** or vehicle control (DMSO) to the wells of a 384-well plate.
 - Add recombinant human RIPK3 kinase to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding a mixture of the MBP substrate and ATP.
 - Incubate the reaction for 60 minutes at 30°C.

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions.
- Calculate the percentage of kinase activity inhibition for each **GSK-843** concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.



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